![molecular formula C14H11F3N2O B3281493 N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺 CAS No. 736-02-7](/img/structure/B3281493.png)

N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺

描述

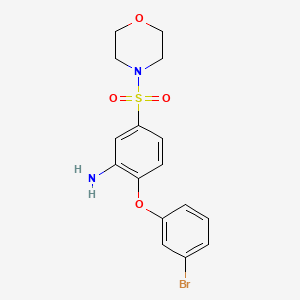

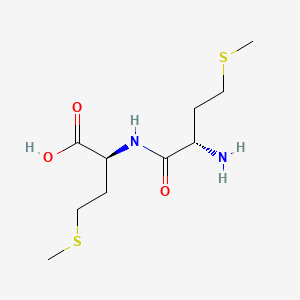

“N-[4-amino-3-(trifluoromethyl)phenyl]benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular formula of “N-[4-amino-3-(trifluoromethyl)phenyl]benzamide” is C14H11F3N2O, and its molecular weight is 280.25 . The structure includes a benzene ring substituted with an anilide group .Physical and Chemical Properties Analysis

“N-[4-amino-3-(trifluoromethyl)phenyl]benzamide” is a solid at room temperature. It has a molecular weight of 280.25 and a molecular formula of C14H11F3N2O .科学研究应用

降解研究和环境影响

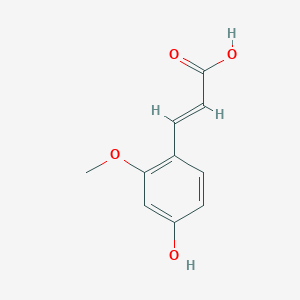

化学上与三氟甲基有关的尼替西农最初被开发为三酮除草剂,但发现其在治疗一种罕见的代谢疾病肝肾酪氨酸血症中具有重要应用。对尼替西农 (NTBC) 的研究强调了了解此类化合物的稳定性和降解途径对于环境安全和医疗应用目的的重要性。LC-MS/MS 研究表明尼替西农的稳定性随着溶液 pH 值的升高而增加,鉴定了两种在研究条件下具有相当稳定性的主要降解产物,这强调了对 N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺等化合物进行全面降解研究的必要性,以确保其安全有效地使用 (Barchańska 等,2019)。

药理特性和临床应用

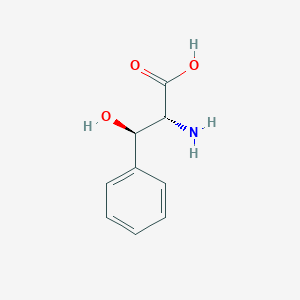

具有相似结构部分的甲氧氯普胺的药理和临床应用提供了对具有 [4-氨基-3-(三氟甲基)苯基]苯甲酰胺结构的化合物的治疗潜力的见解。甲氧氯普胺用于各种胃肠道疾病,因为它具有增强胃肠道运动能力,展示了苯甲酰胺衍生物在医疗治疗中的治疗多功能性。这意味着 N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺也可能具有重要的药理应用,有必要进一步研究其潜在的临床用途 (Pinder 等,2012)。

抗肿瘤潜力

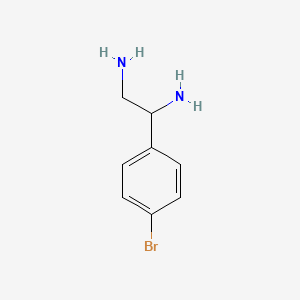

类似化合物的发现和研究突出了 N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺衍生物的抗肿瘤潜力。像 1-[4-(2-氨基乙氧基)苯甲酰基]-3,5-双-(亚苄基)-4-哌啶酮这样的化合物对各种癌症表现出优异的细胞毒性。这表明 N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺也可以被开发为一种潜在的抗癌药物,强调了进一步研究以探索其全部治疗潜力和作用机制的必要性 (Hossain 等,2020)。

化学和生物相互作用

对与 N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺具有结构相似性的氨基-1,2,4-三唑的工业用途的综述强调了此类化合物在精细有机合成中的多功能性。这种多功能性涵盖了从农产品到制药的应用,说明了 N-[4-氨基-3-(三氟甲基)苯基]苯甲酰胺在广泛的化学和生物相互作用中的潜力,表明了在科学和工业的各个领域的创新应用途径 (Nazarov 等,2021)。

安全和危害

作用机制

Target of Action

N-[4-amino-3-(trifluoromethyl)phenyl]benzamide is a compound that primarily targets the peripheral sensory trigeminal nerves . These nerves are responsible for producing a neurotransmitter known as calcitonin gene-related peptide (CGRP), which plays a crucial role in pain transmission .

Mode of Action

The compound interacts with its targets by acting as a CGRP receptor antagonist . This means it binds to the CGRP receptors on the peripheral sensory trigeminal nerves, blocking the action of CGRP and thereby inhibiting the transmission of pain signals .

Biochemical Pathways

The primary biochemical pathway affected by N-[4-amino-3-(trifluoromethyl)phenyl]benzamide is the CGRP signaling pathway . By acting as a CGRP receptor antagonist, the compound disrupts the normal functioning of this pathway, leading to a reduction in pain transmission .

Result of Action

The primary molecular effect of N-[4-amino-3-(trifluoromethyl)phenyl]benzamide’s action is the inhibition of CGRP receptor activity . This leads to a decrease in pain signal transmission at the cellular level, potentially providing relief from pain .

属性

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)11-8-10(6-7-12(11)18)19-13(20)9-4-2-1-3-5-9/h1-8H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBBHILLRSDOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

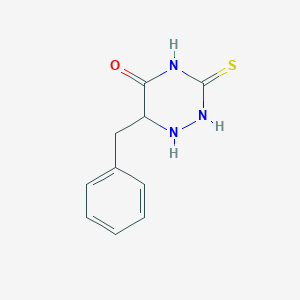

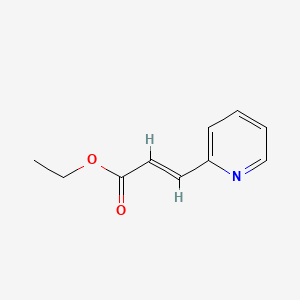

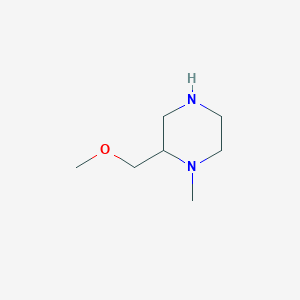

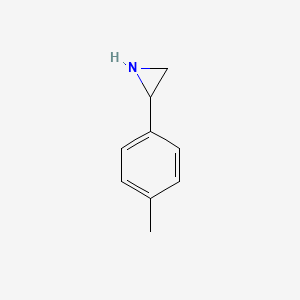

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

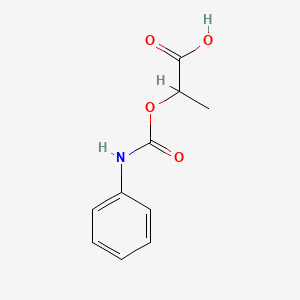

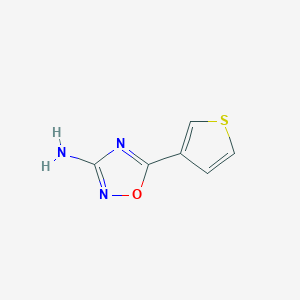

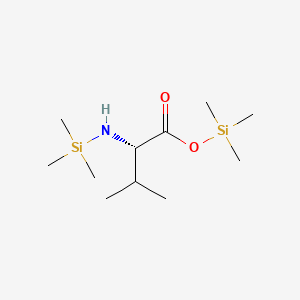

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3281472.png)

![Methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate](/img/structure/B3281482.png)